molecular formula C23H22N4OS2 B2992114 N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207007-24-6

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2992114
CAS RN: 1207007-24-6
M. Wt: 434.58
InChI Key: YDODCQBCGMIXQK-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4OS2 and its molecular weight is 434.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds related to N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been studied for their potential anticancer activities. Evren et al. (2019) synthesized derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against human lung adenocarcinoma cells, with certain compounds showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019). Similarly, Yurttaş et al. (2015) focused on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which demonstrated considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

Research has also been conducted on the antimicrobial and antioxidant properties of related compounds. For example, Fahim and Ismael (2019) studied the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which showed promising results against various strains (Fahim & Ismael, 2019). In another study, Hossan (2020) synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and evaluated their antioxidant activity, finding some of these compounds effective as antioxidants (Hossan, 2020).

Insecticidal Applications

Fadda et al. (2017) utilized a related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for synthesizing various heterocycles, which were then assessed for their insecticidal properties against the cotton leafworm (Fadda et al., 2017).

Synthesis of Heterocycles

The compound's derivatives have been used in the synthesis of various heterocycles, which are important in medicinal chemistry. Schmeyers and Kaupp (2002) described the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocycles efficiently (Schmeyers & Kaupp, 2002).

Antitubercular, Antimalarial, and Antibacterial Activities

Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives, demonstrating their significant antibacterial and antimalarial activities, further highlighting the compound's potential in treating infectious diseases (Vekariya et al., 2017).

Coordination Complexes and Their Antioxidant Activity

Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives, including structures related to N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and evaluated their antioxidant activities (Chkirate et al., 2019).

properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS2/c1-15-8-10-18(11-9-15)20-12-24-23(27(20)19-7-5-4-6-16(19)2)30-14-21(28)26-22-25-17(3)13-29-22/h4-13H,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDODCQBCGMIXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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